N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
This compound features a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxido) and a cyclopropanecarboxamide substituent. The aryl group at position 3 is a 3-chloro-4-methoxyphenyl moiety, which introduces both electron-withdrawing (Cl) and electron-donating (OCH3) effects.
Properties
Molecular Formula |
C16H17ClN2O4S2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[3-(3-chloro-4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-23-13-5-4-10(6-11(13)17)19-12-7-25(21,22)8-14(12)24-16(19)18-15(20)9-2-3-9/h4-6,9,12,14H,2-3,7-8H2,1H3 |
InChI Key |
FKEMSVVLGAYSFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4CC4)Cl |
Origin of Product |
United States |
Biological Activity
N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound with potential biological activity. This article reviews its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound features a unique structure that includes a thiazole ring fused with a tetrahydrothieno ring. Its molecular formula is , with a molecular weight of 324.4 g/mol. The IUPAC name reflects its complex structure, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClN2O3S2 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | PSHXIKNIBICDLQ-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. Studies show that it effectively inhibits the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli demonstrated that it significantly reduced bacterial viability at concentrations as low as 50 µM. The compound's efficacy was attributed to its ability to penetrate bacterial membranes effectively.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Case Study: Cancer Cell Line Testing
In vitro testing on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. At concentrations of 100 µM, significant cytotoxic effects were observed, suggesting potential for development as an anticancer therapeutic agent.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : It can integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
The presence of the chloro and methoxy groups on the phenyl ring plays a crucial role in enhancing the biological activity of the compound. Modifications to these substituents can significantly alter the potency and selectivity for different biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
Core Heterocycles: The target compound’s fused tetrahydrothieno-thiazole system contrasts with simpler thiazole/thiadiazole cores in analogs . The sulfone group (5,5-dioxido) increases polarity and metabolic stability compared to non-sulfonated thiazoles . Compounds 11a/b () use a thiazolo-pyrimidine scaffold, which lacks the fused bicyclic structure of the target compound but shares ketone functionalities .
Substituent Effects: The 3-chloro-4-methoxyphenyl group in the target compound combines halogen and alkoxy substituents, differing from 11a/b’s alkyl/cyano groups or 4h’s 3-Cl-phenyl. Chlorine may enhance lipophilicity and binding to hydrophobic pockets, while methoxy improves solubility . Cyclopropanecarboxamide vs.
Synthetic Routes :
Physicochemical and Pharmacokinetic Inferences
- Metabolic Stability : Cyclopropane rings are generally resistant to oxidative metabolism, suggesting longer half-life than compounds with furan (11a/b) or acryloyl (4h) groups .
- Melting Points: Higher m.p. in 11a (243–246°C) vs. 11b (213–215°C) correlates with crystalline stability from bulky 2,4,6-trimethylbenzylidene vs. planar 4-cyanobenzylidene. The target compound’s m.p. is unreported but expected to be high due to rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
